molecular formula C15H17ClN4O3S B2664062 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone CAS No. 1904111-15-4

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone

Cat. No.: B2664062
CAS No.: 1904111-15-4
M. Wt: 368.84
InChI Key: XNPVLVLUOGJSST-UHFFFAOYSA-N
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Description

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone is a synthetic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the 1H-imidazole derivative, followed by sulfonylation to introduce the sulfonyl group. The diazepane ring can be constructed through cyclization reactions, and the final step involves the coupling of the diazepane derivative with the 3-chlorophenylmethanone under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the diazepane ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

In medicinal chemistry, (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-chlorophenyl)methanone
  • (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-bromophenyl)methanone
  • (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluorophenyl)methanone

Uniqueness

The uniqueness of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone lies in its specific substitution pattern and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c16-13-4-1-3-12(9-13)15(21)19-5-2-6-20(8-7-19)24(22,23)14-10-17-11-18-14/h1,3-4,9-11H,2,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPVLVLUOGJSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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